2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline
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Overview
Description
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNS. It is a brominated aniline derivative, featuring a bromine atom attached to the benzene ring and a thiophene ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-bromoaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylaniline: A similar compound with a bromine atom and a methyl group attached to the benzene ring.
5-Bromo-2-methyl-2-pentene: Another brominated compound with a different structural framework
Uniqueness
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to the presence of both a bromine atom and a thiophene ring, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
KUZWUUXOFCCJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
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